N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 331.35 g/mol. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound's structural features include a thiazole ring, a furan moiety, and a dihydropyridine framework, which contribute to its potential pharmacological properties .
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions that may include:
These synthetic pathways require careful optimization of reaction conditions to achieve high yields and purity levels .
The molecular structure of N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be represented using various structural notations:
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3=CC=CO3
OVFNXJJHURNSSW-UHFFFAOYSA-N
The compound features a furan ring attached to a thiazole ring, which is further connected to a methoxy-substituted dihydropyridine framework. This unique combination of rings contributes to its biological activity and solubility characteristics .
N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may undergo various chemical reactions typical for compounds containing both thiazole and pyridine functionalities:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
While the specific mechanism of action for N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide remains largely unexplored, its structural components suggest potential interactions with various biological targets:
The interaction with specific enzymes or receptors would need to be elucidated through further biochemical studies .
The physical properties of N-(4-(furan-2-yltthiazol-2-y)-4-methoxy -1-methyl -6 -oxo -1,6 -dihydropyridine -3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 331.35 g/mol |
Purity | Typically 95% |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Due to its complex structure, detailed data on solubility and stability under various conditions would require experimental determination .
N-(4-(furan-2-yltthiazol -2-y)-4-methoxy -1-methyl -6 -oxo -1,6 -dihydropyridine -3-carboxamide has potential applications in various fields:
Further research is necessary to explore these applications fully and understand the compound's biological significance .
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7